3-Cyclopropyl-2-fluoroanisole
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Overview
Description
3-Cyclopropyl-2-fluoroanisole is an organic compound characterized by a cyclopropyl group attached to a fluorinated anisole structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2-fluoroanisole typically involves the introduction of a cyclopropyl group to a fluorinated anisole precursor. One common method is through the use of cyclopropyl halides in the presence of a base, which facilitates the nucleophilic substitution reaction. The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium complexes to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-2-fluoroanisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into cyclopropyl-substituted phenols.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
- Oxidation products include cyclopropyl-substituted ketones.
- Reduction products include cyclopropyl-substituted phenols.
- Substitution products vary depending on the nucleophile used .
Scientific Research Applications
3-Cyclopropyl-2-fluoroanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2-fluoroanisole involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance the binding affinity to these targets, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and stability. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
3-Cyclopropyl-4-fluoroanisole: Similar structure but with the fluorine atom at a different position.
2-Cyclopropyl-3-fluoroanisole: Another isomer with different substitution patterns.
3-Cyclopropyl-2-chloroanisole: Chlorine instead of fluorine, affecting its reactivity and applications.
Properties
Molecular Formula |
C10H11FO |
---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
1-cyclopropyl-2-fluoro-3-methoxybenzene |
InChI |
InChI=1S/C10H11FO/c1-12-9-4-2-3-8(10(9)11)7-5-6-7/h2-4,7H,5-6H2,1H3 |
InChI Key |
KQVMDPGIWNQDFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1F)C2CC2 |
Origin of Product |
United States |
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